

Comparative Analysis of NITD-349's Efficacy Against Diverse Mycobacterium tuberculosis Strains

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Compound of Interest				
Compound Name:	NITD-349			
Cat. No.:	B1473366	Get Quote		

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **NITD-349**'s performance with supporting experimental data.

NITD-349, a potent anti-mycobacterial agent, has demonstrated significant promise in combating Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This guide provides a comparative analysis of **NITD-349**'s activity against various M. tuberculosis strains, including drug-sensitive and multidrug-resistant (MDR) isolates. The information is compiled from published research to facilitate an objective evaluation of its potential as a novel therapeutic.

In Vitro Activity Against M. tuberculosis Strains

NITD-349 exhibits potent bactericidal activity against the virulent M. tuberculosis H37Rv strain, with a reported minimum inhibitory concentration (MIC50) of 23 nM.[1] Its efficacy extends to a range of multidrug-resistant (MDR) M. tuberculosis strains, with MIC values typically falling between 0.04 to 0.08 μ M.[1] This demonstrates the compound's potential to address the significant clinical challenge posed by drug-resistant tuberculosis.

Strain	Resistance Profile	NITD-349 MIC
M. tuberculosis H37Rv	Drug-Sensitive	23 nM (MIC50)[1]
Various MDR strains	Multidrug-Resistant	0.04 - 0.08 μM[1]



Table 1: In Vitro Activity of NITD-349 against M. tuberculosis

In Vivo Efficacy in Murine Models of Tuberculosis

Preclinical evaluation in mouse models of tuberculosis has further substantiated the therapeutic potential of **NITD-349**. In acute infection models, oral administration of **NITD-349** resulted in a significant, dose-dependent reduction in bacterial load in the lungs.[1] Furthermore, in chronic infection models, the efficacy of **NITD-349** was comparable to the first-line anti-tuberculosis drug rifampicin and superior to ethambutol.[1]

Treatment Group	Dosage	Duration	Log10 CFU Reduction in Lungs
Acute Infection Model			
NITD-349	12.5 mg/kg	4 weeks	0.9[1]
NITD-349	50 mg/kg	4 weeks	3.4[1]
Chronic Infection Model			
NITD-349	100 mg/kg	2 weeks	Comparable to
NITD-349	100 mg/kg	4 weeks	2.38[1]
Rifampicin	10 mg/kg	2 weeks	-
Ethambutol	100 mg/kg	2 weeks	Less effective than NITD-349

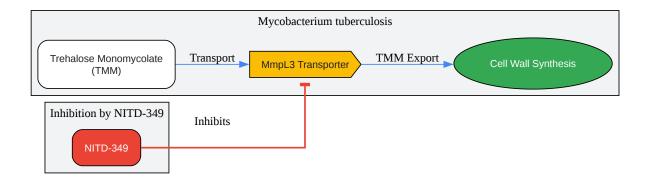
Table 2: In Vivo Efficacy of NITD-349 in Mouse Models of M. tuberculosis Infection

Mechanism of Action: Targeting MmpL3

NITD-349 exerts its bactericidal effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. By blocking the MmpL3-mediated transport of TMM,



NITD-349 disrupts the integrity of the cell wall, leading to bacterial death. Structural studies have revealed that **NITD-349** binds to the transmembrane domain of MmpL3, thereby obstructing the proton relay pathway that powers the transport process.



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Caption: Mechanism of action of NITD-349.

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **NITD-349** against various M. tuberculosis strains is commonly determined using the Microplate Alamar Blue Assay (MABA).

- Bacterial Culture:M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
- Drug Dilution: NITD-349 is serially diluted in a 96-well microplate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis strain.
- Incubation: The microplates are incubated at 37°C for 5-7 days.



- Alamar Blue Addition: Alamar Blue reagent is added to each well.
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is
 defined as the lowest drug concentration that prevents this color change.



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References

- 1. medchemexpress.com [medchemexpress.com]
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